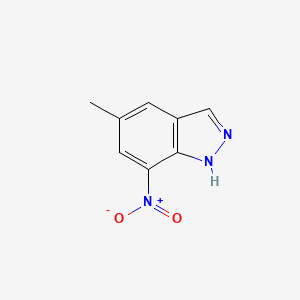

5-methyl-7-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-8(6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAQVEMIIHGGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 7 Nitro 1h Indazole and Its Derivatives

Historical and Contemporary Approaches to Indazole Ring System Construction

The synthesis of the indazole nucleus has a rich history, with early methods dating back to the work of Fischer. semanticscholar.org Over the years, a diverse array of synthetic strategies has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes and, more recently, biocatalytic routes. These methods offer various levels of efficiency, regioselectivity, and functional group tolerance, providing chemists with a versatile toolbox for accessing a wide range of indazole derivatives.

Cyclization Reaction Strategies for Indazole Formation

The formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring is the cornerstone of most indazole syntheses. This is typically achieved through various cyclization strategies, each with its own set of advantages and limitations.

Reductive cyclization represents a powerful and frequently employed strategy for the synthesis of indazoles. This approach typically involves the intramolecular cyclization of a suitably substituted aromatic precursor bearing a nitro group, which is reduced in situ to a reactive intermediate that subsequently forms the pyrazole ring.

One common starting material for this strategy is a 2-nitrobenzonitrile . The nitrile group can be converted to a benzamidine, which then undergoes an organophosphorus-mediated reductive cyclization to form a 3-amino-2H-indazole. mdpi.comnih.gov This method demonstrates good functional group tolerance and provides satisfactory yields. mdpi.comnih.gov

Another prevalent reductive cyclization pathway involves the use of hydrazones . For instance, ortho-nitrobenzaldehydes can be condensed with hydrazines to form hydrazone intermediates. nih.gov These intermediates can then be subjected to reductive cyclization conditions to yield indazoles. A one-pot, two-step approach has been reported for the synthesis of 2H-indazol-2-amines from substituted hydrazone precursors in the presence of an organophosphorus reagent. mdpi.comnih.gov Similarly, the reductive cyclization of ortho-nitro-ketoximes, derived from ortho-nitro ketones, provides a route to 1H-indazoles. semanticscholar.org This reaction can be catalyzed by iron carbonyl complexes under a carbon monoxide atmosphere. semanticscholar.org

The choice of reducing agent is critical in these transformations. Various reagents have been employed, including tri-n-butylphosphine, tin(II) chloride, and catalytic systems involving molybdenum or iron complexes. semanticscholar.orgnih.govresearchgate.net Microwave-assisted reductive cyclization of o-nitrobenzylidene amines has also been shown to be an efficient method for preparing 2-aryl-2H-indazoles. organic-chemistry.org

| Starting Material | Key Reagents | Product Type | Reference(s) |

| 2-Nitrobenzonitriles | Trimethylaluminium, Organophosphorus reagent | 3-Amino-2H-indazoles | mdpi.comnih.gov |

| Substituted Hydrazones | Organophosphorus reagent | 2H-Indazol-2-amines | mdpi.comnih.gov |

| o-Nitro-ketoximes | [Cp*Fe(CO)2]2, CO | 1H-Indazoles | semanticscholar.org |

| o-Nitrobenzylidene amines | MoO2Cl2(dmf)2, Ph3P (microwave) | 2-Aryl-2H-indazoles | organic-chemistry.org |

| o-Imino-nitrobenzene | Tri-n-butylphosphine | Substituted 2H-indazoles | nih.gov |

| α-Perfluoroalkylated benzylamine | SnCl2·H2O | 3-Perfluoroalkylated-2H-indazoles | nih.gov |

Oxidative benzannulation has emerged as a powerful tool for the construction of the indazole ring system, offering a convergent approach from readily available starting materials. acs.orgnih.govacs.org This strategy typically involves the palladium-catalyzed reaction of pyrazoles with internal alkynes. acs.orgnih.govacs.org The C-H bonds of the pyrazole ring are functionalized in this process, leading to the formation of the fused benzene ring. acs.orgnih.govacs.org

The reaction can be promoted by a catalytic amount of palladium(II) acetate (B1210297) along with a stoichiometric oxidant such as copper(II) acetate. acs.orgacs.org This method allows for the construction of indazoles with various substituents on the newly formed benzene ring. acs.orgacs.org An alternative approach utilizes 4-bromopyrazoles, which can facilitate the oxidative addition step at the C4 position. acs.org This protocol has been shown to be slightly more efficient for the synthesis of certain indazole derivatives. acs.org

These oxidative benzannulation reactions provide a versatile route to functionalized indazoles and have been successfully applied to the synthesis of new fluorophores. acs.orgnih.govacs.org

The [3+2] cycloaddition reaction between arynes and α-diazocarbonyl compounds offers a direct and efficient pathway to substituted indazoles. ucc.ieucc.ieresearchgate.netorganic-chemistry.org This method involves the in-situ generation of a reactive aryne intermediate, which then undergoes a cycloaddition with a diazo compound. ucc.ieresearchgate.netorganic-chemistry.org

Arynes can be generated from various precursors, such as o-(trimethylsilyl)aryl triflates, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, and tolerates a wide range of functional groups. researchgate.netorganic-chemistry.org

The nature of the diazo compound influences the final product. Simple diazomethane (B1218177) derivatives can afford N-unsubstituted or 1-arylated indazoles, depending on the reaction conditions and stoichiometry. researchgate.netorganic-chemistry.org When dicarbonyl-containing diazo compounds are used, the reaction is often followed by a carbonyl migration, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. researchgate.netorganic-chemistry.org This methodology has been expanded to include α-diazophosphonates, providing access to indazole-3-phosphonates. ucc.ie

| Aryne Precursor | Diazo Compound Type | Key Reagents | Product Type | Reference(s) |

| o-(Trimethylsilyl)aryl triflates | Simple diazomethanes | CsF or TBAF | N-unsubstituted or 1-arylated indazoles | researchgate.netorganic-chemistry.org |

| o-(Trimethylsilyl)aryl triflates | Dicarbonyl-containing diazos | CsF or TBAF | 1-Acyl or 1-alkoxycarbonyl indazoles | researchgate.netorganic-chemistry.org |

| o-(Trimethylsilyl)aryl triflates | α-Diazophosphonates | CsF or TBAF | Indazole-3-phosphonates | ucc.ie |

A general route to indazoles involves the intermolecular coupling of diazo groups with o-methyl groups. austinpublishinggroup.com This method provides a straightforward approach to the indazole core structure. austinpublishinggroup.com Additionally, o-alkynylanilines can be diazotized to yield indazoles. austinpublishinggroup.com

[3+2] Cycloaddition Processes involving Arynes and α-Diazocarbonyl Compounds

Biocatalytic and Enzymatic Routes to Indazoles

The use of biocatalysis and enzymatic reactions represents a burgeoning field in the synthesis of indazoles, offering a more sustainable and environmentally friendly alternative to traditional chemical methods. rug.nl These approaches utilize enzymes to catalyze specific transformations, often with high selectivity and under mild reaction conditions. rug.nl

A notable example is the nitroreductase-triggered formation of indazoles. In this process, 2-nitrobenzylamine derivatives are converted by nitroreductase enzymes, such as NfsA, into reactive nitrosobenzylamine intermediates. rug.nl These intermediates then spontaneously cyclize and aromatize to form the indazole ring system. rug.nl This method has been successfully used to synthesize both 1H- and 2H-indazoles. rug.nl For instance, N-substituted nitrosobenzylamines lead to the formation of 2H-indazoles, while other derivatives yield 1H-indazoles. rug.nl

Furthermore, this biocatalytic approach has been integrated into sequential cascade reactions. For example, the nitroreductase-triggered indazole formation has been coupled with an imine reductase in a one-pot process to synthesize N-methyl-2H-indazole from 2-nitrobenzaldehyde (B1664092) and methylamine (B109427). rug.nl

| Enzyme | Substrate | Product | Key Features | Reference(s) |

| Nitroreductase (NfsA) | 2-Nitrobenzylamine derivatives | 1H- and 2H-indazoles | Enzymatic reduction followed by spontaneous cyclization | rug.nl |

| Nitroreductase and Imine Reductase | 2-Nitrobenzaldehyde and methylamine | N-Methyl-2H-indazole | Sequential cascade reaction | rug.nl |

Nitroreductase-Triggered Indazole Formation

A novel and sustainable approach to indazole synthesis involves biocatalysis. rug.nlchemrxiv.orgresearchgate.net This method utilizes nitroreductase (NR) enzymes to trigger the formation of the indazole ring from 2-nitrobenzylamine derivatives. rug.nlchemrxiv.orgresearchgate.net The process is initiated by the two-electron reduction of the nitro group to a reactive nitrosobenzylamine intermediate. rug.nl This intermediate then undergoes spontaneous cyclization and aromatization to form the indazole structure. rug.nlresearchgate.net

Two particular nitroreductases, NfsA and BaNTR1, have demonstrated high efficiency in converting a range of 2-nitrobenzylamine derivatives, with conversions reaching over 99% in some cases. rug.nlresearchgate.net The substitution pattern on the starting material influences the final product; N-substituted nitrosobenzylamines typically yield 2H-indazoles, while other derivatives result in 1H-indazoles. rug.nlresearchgate.net This enzymatic route is valued for its mild reaction conditions, use of water as a solvent, and high conversion rates. rug.nlresearchgate.net The synthetic utility of this method has been further showcased by coupling it in a sequential cascade with an imine reductase, allowing for the production of N-methyl-2H-indazole from 2-nitrobenzaldehyde and methylamine with a 62% isolated yield. rug.nlresearchgate.net

Table 1: Substrate Scope for Nitroreductase-Triggered Indazole Formation researchgate.netresearchgate.net

| Substrate | Enzyme | Conversion (%) | Time (h) |

|---|---|---|---|

| 2-nitrobenzylamine (1a) | NfsA | >99 | 4 |

| 2-nitrobenzylamine (1a) | BaNTR1 | 75 | 24 |

| N-methyl-2-nitrobenzylamine (1b) | NfsA | >99 | 4 |

| N-methyl-2-nitrobenzylamine (1b) | BaNTR1 | >99 | 24 |

| N-ethyl-2-nitrobenzylamine (1c) | NfsA | >99 | 4 |

| N-ethyl-2-nitrobenzylamine (1c) | BaNTR1 | >99 | 24 |

| N-propyl-2-nitrobenzylamine (1d) | NfsA | >99 | 4 |

| N-propyl-2-nitrobenzylamine (1d) | BaNTR1 | >99 | 24 |

| N-butyl-2-nitrobenzylamine (1e) | NfsA | >99 | 4 |

| N-butyl-2-nitrobenzylamine (1e) | BaNTR1 | >99 | 24 |

| N-benzyl-2-nitrobenzylamine (1f) | NfsA | >99 | 4 |

| N-benzyl-2-nitrobenzylamine (1f) | BaNTR1 | >99 | 24 |

Targeted Synthesis of 5-Methyl-7-nitro-1H-indazole

The targeted synthesis of specific indazole derivatives often relies on the cyclization of appropriately substituted anilines.

Specific Synthetic Pathways from Precursors (e.g., 4,6-DIMETHYL-2-NITROANILINE)

The compound this compound can be synthesized from the precursor 4,6-dimethyl-2-nitroaniline. chemicalbook.com The general principle for such transformations involves a diazotization reaction followed by intramolecular cyclization. For instance, the synthesis of 6-nitro-1H-indazole is achieved through the diazotization of 2-methyl-5-nitroaniline, where the diazonium salt intermediate cyclizes to form the indazole ring. thieme-connect.de This method is particularly effective when electron-withdrawing groups, such as a nitro group, are present on the aniline (B41778) ring. thieme-connect.de A similar process is used to convert 2-methyl-6-nitroaniline (B18888) into 7-nitroindazole (B13768). google.com

Derivatization Strategies for this compound and Related Nitroindazoles

Once the nitroindazole core is formed, it can be further modified through various functionalization strategies at its nitrogen and carbon atoms to create a diverse range of derivatives.

N-Functionalization Strategies

Functionalization at the nitrogen atoms of the pyrazole ring is a common strategy to modify the properties of indazoles.

Alkylation: Nitroindazoles can be readily alkylated at the N-1 and N-2 positions. The alkylation of 5-nitroindazole (B105863) with reagents like dimethyl sulfate (B86663) and diethyl sulfate in the presence of sodium hydroxide (B78521) results in a mixture of 1-alkyl and 2-alkyl products, with the 2-alkylated isomer often being more abundant. researchgate.net A common synthetic route involves the reaction of nitroindazole derivatives with 1,2-dibromoethane (B42909). mdpi.comnih.govdntb.gov.uauv.mxua.pt This reaction, often performed using cesium carbonate in acetone, can yield both N-(2-bromoethyl) and N-vinyl derivatives, depending on the reaction conditions. mdpi.comnih.gov

Arylation: The nitrogen atoms of the indazole ring can also be functionalized with aryl groups. A study demonstrated the synthesis of various 1-aryl-3-methyl-5-nitro-1H-indazoles by reacting 3-methyl-5-nitro-1H-indazole with different aryl halides. mdpi.com These reactions provide a direct route to N-arylated nitroindazoles with moderate to high yields. mdpi.com

Table 2: Examples of N-Arylation of 3-Methyl-5-nitro-1H-indazole mdpi.com

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 1-Iodo-3-methoxybenzene | 1-(3-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 81 |

| 1-Chloro-3-iodobenzene | 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 87 |

| 1-Chloro-4-iodobenzene | 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 87 |

| 4-Iodobenzonitrile | 1-(4-Cyanophenyl)-3-methyl-5-nitro-1H-indazole | 80 |

| Methyl 4-iodobenzoate | 4-(3-Methyl-5-nitro-1H-indazol-1-yl)benzoic acid | 70 |

C-Functionalization Strategies

Modifying the carbocyclic ring of the indazole system, known as C-functionalization, allows for the introduction of diverse substituents.

Halogenation at the C3 position is a key strategy for further derivatization. For example, 5-nitroindazole can be iodinated at the C3 position using iodine in the presence of potassium carbonate in DMF. chim.it This C3-iodo derivative can then be used in various metal-catalyzed cross-coupling reactions. chim.it

Direct C-H functionalization offers an efficient way to introduce new groups onto the indazole ring without prior activation. An example is the C7-oxidative alkenylation of 1-methyl-5-nitroindazole with cyclohexyl acrylate (B77674), which yields the C7-alkenylated product. mdpi.com Furthermore, Pd-catalyzed C-H functionalization at the C3 position of 2H-indazoles has been developed using an isocyanide insertion strategy, leading to diverse heterocyclic structures. acs.org

The introduction of functional groups can also be part of the initial synthesis. For instance, methyl 5-nitro-1H-indazole-3-carboxylate is synthesized by treating the corresponding carboxylic acid with methanol (B129727) and sulfuric acid, demonstrating a C3-carboxylated nitroindazole. chemicalbook.com

C-3 Positional Functionalization Methods

The C-3 position of the indazole ring is a common site for functionalization, which can be achieved through various synthetic methods.

Halogenation at the C-3 position of indazoles is a key transformation as it provides a handle for subsequent cross-coupling reactions. chim.it

Iodination: The introduction of an iodine atom at the C-3 position of indazoles can be accomplished using molecular iodine (I₂) in the presence of a base. For instance, treating 5-nitroindazole with I₂ and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the corresponding 3-iodo-5-nitroindazole in good yield. chim.it This method is also applicable to other substituted indazoles. Another approach involves the use of N-iodosuccinimide (NIS) under basic conditions. chim.it

Bromination: Bromination at the C-3 position is frequently achieved using N-bromosuccinimide (NBS) in various solvents like acetonitrile (B52724) or chloroform. chim.it For example, the reaction of 5-nitro-1H-indazole with bromine in DMF can produce 3-bromo-5-nitro-1H-indazole. google.com

Chlorination: Chlorination at the C-3 position can be performed using various chlorinating agents. For instance, 3-chloro-1-methyl-7-nitro-1H-indazole has been synthesized, indicating that the C-3 position of a 7-nitroindazole derivative can be chlorinated. fluorochem.co.uknih.gov The reaction of 5-nitro-1H-indazole with certain reagents can lead to 3,7-dichloro-5-nitro-1H-indazole.

Table 1: Halogenation at the C-3 Position of Nitroindazoles

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Nitro-1H-indazole | I₂, K₂CO₃, DMF | 3-Iodo-5-nitro-1H-indazole | chim.it |

| 5-Nitro-1H-indazole | Br₂, DMF | 3-Bromo-5-nitro-1H-indazole | google.com |

| 1-Methyl-7-nitro-1H-indazole | Chlorinating Agent | 3-Chloro-1-methyl-7-nitro-1H-indazole | fluorochem.co.uknih.gov |

C-3 halogenated indazoles are versatile intermediates for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-based substituents. chim.it

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. 3-Iodo- or 3-bromo-nitroindazoles can be coupled with arylboronic acids in the presence of a palladium catalyst and a base to yield 3-aryl-nitroindazoles. nih.gov For example, the Suzuki-Miyaura reaction of a 3-iodo-N-Boc-protected indazole with an arylboronic acid proceeds in high yield. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method allows for the formation of C-C bonds with a high degree of functional group tolerance. wikipedia.org Regioselective C-3 zincation of N1-protected indazoles followed by a Negishi coupling provides access to various (hetero)arylindazoles. chim.it This strategy is applicable to the synthesis of C-3 functionalized derivatives of this compound, starting from the corresponding 3-halo precursor.

Direct functionalization at the C-3 position can also be achieved through various C-H activation or condensation strategies.

Acylation: Vilsmeier-Haack reaction on 5-nitro-1H-indazole using POCl₃/DMF leads to the corresponding 3-formyl derivative in high yield. chim.it

Alkylation: While direct C-3 alkylation methods for this compound are not extensively detailed, general strategies for indazole alkylation exist. nih.govd-nb.inforesearchgate.net

Arylation: Direct C-3 arylation of 1H-indazoles can be achieved using palladium-catalyzed oxidative arylation with arenes. chim.itresearchgate.net For instance, 1-methyl-7-nitro-1H-indazole can be arylated at the C-3 position with various aryl iodides in the presence of a palladium catalyst, a ligand, and a base in water. mdpi.comnih.gov

Alkenylation: Palladium-catalyzed oxidative alkenylation of 1-methyl-5-nitroindazole with cyclohexyl acrylate can lead to both C-3 mono- and C-3/C-7 dialkenylated products. researchgate.net However, with methyl acrylate, only the C-3 alkenylated product is formed. researchgate.net

Alkynylation: While specific examples for this compound are scarce, C-3 alkynylation of indazoles is a known transformation, often proceeding via Sonogashira coupling of a C-3 haloindazole.

The introduction of heteroatoms at the C-3 position expands the chemical diversity of indazole derivatives.

Amination: While direct C-3 amination of 1H-indazoles can be challenging, methods exist for 2H-indazoles. chim.it For 1H-indazoles, amination often proceeds through nucleophilic substitution of a 3-halo derivative.

Other Heteroatom Functionalizations: Other heteroatoms like sulfur and selenium can be introduced at the C-3 position, although specific examples for this compound are not widely reported. chim.it

Acylation, Alkylation, Arylation, Alkenylation, Alkynylation

C-7 Positional Functionalization Approaches for Nitroindazoles

The C-7 position of the indazole ring can also be functionalized, particularly in the presence of a directing nitro group.

Palladium-catalyzed direct C-H arylation is a powerful tool for the functionalization of the C-7 position of nitroindazoles. researchgate.netresearchgate.net This strategy offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Research has shown that the direct Pd(OAc)₂-catalyzed oxidative arylation of 1-methyl-7-nitro-1H-indazole with various arenes can be achieved with good reaction efficiency and functional group tolerance. researchgate.net The reaction likely proceeds through coordination of the palladium catalyst to the indazole, followed by C-H activation at the C-7 position and subsequent coupling with the arene. researchgate.net This method has been used to prepare a range of 7-arylated nitroindazoles. researchgate.netacs.org

Functionalization at Other Aromatic Ring Positions (C-4, C-6)

The functionalization of the carbocyclic ring of the indazole nucleus, particularly at the C-4 and C-6 positions, remains a significant synthetic challenge due to issues of regioselectivity. The electronic properties and steric hindrance imposed by existing substituents, such as the nitro group at C-7 and the methyl group at C-5 in the title compound, profoundly influence the reactivity of the remaining positions.

Direct C-H functionalization is a powerful tool, though its application to the indazole ring requires careful control. For instance, palladium-catalyzed direct arylation often targets the C-3 position, but strategic use of directing groups or specific substitution patterns on the indazole ring can steer the reaction to other positions. Research has shown that the presence of an electron-withdrawing group, such as a nitro group, can influence the site of functionalization. While 4-nitroindazole exclusively yields the C-7 arylated product due to steric hindrance, 5-nitro and 6-nitroindazoles can lead to mixtures of C-3 and C-7 diarylated products. researchgate.net This suggests that direct functionalization at C-4 or C-6 of a 7-nitroindazole would be complex, likely requiring bespoke strategies to overcome the directing effects of the existing substituents.

One approach to achieving regioselectivity is through the use of directing groups. For example, N,N-disubstituted carbamoyl (B1232498) groups on the indazole nitrogen have been shown to direct metallation and subsequent functionalization to the C-7 position. nih.gov While not targeting C-4 or C-6, this principle could be adapted with different directing groups to achieve the desired regiochemistry.

Another strategy involves the functionalization of pre-synthesized nitroindazoles. Alkylation of nitroindazole derivatives with reagents like 1,2-dibromoethane can yield N-substituted products, which can then undergo further reactions. nih.gov For example, N-vinyl-nitro-1H-indazoles have been used in 1,3-dipolar cycloaddition reactions to introduce pyrazoline units, demonstrating a method of building complexity from the functionalized indazole core. nih.gov

Table 1: Examples of Nitroindazole Functionalization

| Starting Material | Reagent(s) | Product | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitro-1H-indazole | Iodoaryl, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃/K₃PO₄ | C-7 Arylated Product | C-7 | - | researchgate.net |

| 5-Nitro-1H-indazole | 1,2-Dibromoethane, K₂CO₃ | 1-(2-Bromoethyl)-5-nitro-1H-indazole | N-1 | 35% | nih.gov |

| 5-Nitro-1H-indazole | 1,2-Dibromoethane, K₂CO₃, t-BuOK | 5-Nitro-1-vinyl-1H-indazole | N-1 | 6% | nih.gov |

| 7-Nitro-2H-indazole | 1,2-Dibromoethane, K₂CO₃ | 2-(2-Bromoethyl)-7-nitro-2H-indazole | N-2 | 15% | nih.gov |

This table presents data on the functionalization of various nitroindazole isomers, illustrating different strategies and outcomes.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade (or domino) transformations offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. These strategies are increasingly applied to the synthesis of complex heterocyclic systems, including indazole derivatives.

A notable example is the visible-light-driven three-component cyclization for synthesizing pyrimido[1,2-b]indazole derivatives. acs.org This reaction brings together bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles under mild conditions, trapping a 1,3-vinylimine ion intermediate to construct the final fused heterocyclic system. acs.org Such methods provide a direct route to complex scaffolds that would otherwise require lengthy, linear synthetic sequences.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are also prominent in indazole synthesis. Transition-metal catalysis is a key enabler of these transformations. For example, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation has been developed for the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.gov Similarly, bifunctional Brønsted base catalysis can initiate a cascade reaction to produce 1,7-annulated indazoles with high diastereo- and enantioselectivity. colab.ws

Enzymatic cascades have also emerged as a powerful green approach. A sequential cascade combining an imine reductase (IRED) with a nitroreductase (NR) enables the synthesis of N-methyl-2H-indazole from 2-nitrobenzaldehyde and methylamine in a 62% isolated yield. rug.nl This process demonstrates the potential of biocatalysis to achieve complex transformations for indazole ring formation. rug.nl

Table 2: Selected Multi-Component and Cascade Reactions in Indazole Synthesis

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Three-Component Cyclization | Bromodifluoroacetic acid deriv., Enaminone, 3-Aminoindazole, Visible Light | Pyrimido[1,2-b]indazole | Traps 1,3-vinylimine intermediate; Mild conditions | acs.org |

| Cascade Annulation | Ethyl benzimidate, Nitrosobenzene, Rh(III)/Cu(II) | 1H-Indazole | Sequential C-H activation and annulation | nih.gov |

| Asymmetric Cascade | - | 1,7-Annulated Indazole | Bifunctional Brønsted base catalysis; Forms multiple chiral centers | colab.ws |

| Enzymatic Cascade | 2-Nitrobenzaldehyde, Methylamine, IRED/NR | N-Methyl-2H-indazole | Biocatalytic; Nitroreductase-triggered cyclization | rug.nl |

| SNAr-Terminated Domino Reaction | 2-Fluoro-5-nitroacetophenone, Hydrazine (B178648) | 3-Methyl-5-nitro-1H-indazole | Nucleophilic aromatic substitution followed by cyclization | mdpi.com |

This table summarizes various advanced reaction strategies for constructing indazole-containing scaffolds.

Green Chemistry Approaches in Indazole Synthesis and Functionalization

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials, are increasingly influencing the design of synthetic routes for indazoles. Key strategies include the use of microwave-assisted protocols and advanced catalytic methodologies. nih.gov

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. jchr.orgajrconline.org The mechanism relies on the efficient heating of polar molecules through dielectric loss, resulting in rapid and uniform temperature changes. jchr.org

This technology has been successfully applied to the synthesis of indazoles. One-pot, two-step methods for producing 1-aryl-1H-indazoles involve the microwave heating of salicylaldehydes and hydrazine hydrates to form arylhydrazones, which then undergo copper-catalyzed intramolecular N-arylation and cyclization. ajrconline.orgresearchgate.net These protocols are noted for their efficiency and good to excellent yields. ajrconline.org The synthesis of various indazole derivatives, including 1-H indazole and 4-chloro-1-H indazole, has been achieved using microwave irradiation in aqueous media, highlighting the environmental benefits of avoiding organic solvents. jchr.org For challenging substrates such as 7-nitro-1H-indazole, microwave irradiation can be particularly beneficial for improving reaction yields.

Table 3: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde, Hydrazine Hydrate | Conventional Heating | 8-10 hours | 60-70% | ajrconline.org |

| Salicylaldehyde, Hydrazine Hydrate | Microwave Irradiation | 5-10 minutes | 85-95% | ajrconline.org |

| o-Nitro benzaldehyde, Hydrazine Hydrate | Ultrasonic Irradiation (Microwave) | 18 minutes | - | jchr.org |

This table illustrates the significant improvements in reaction time and yield achieved with microwave-assisted synthesis.

Catalyst-Based Methodologies (Transition Metal and Acid-Base Catalysis)

Catalysis is at the heart of modern, efficient, and selective chemical synthesis. Both transition metals and acid-base catalysts have been instrumental in advancing the synthesis and functionalization of the indazole scaffold. ingentaconnect.combenthamdirect.com

Transition Metal Catalysis: A wide array of transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag), are used to catalyze key bond-forming reactions in indazole synthesis. nih.govnih.govnih.govresearchgate.net Palladium and copper are particularly prominent. Palladium-catalyzed cross-coupling reactions and direct C-H activation/annulation sequences are powerful methods for constructing functionalized indazoles. nih.govnih.govresearchgate.net For example, an "on water" palladium-catalyzed direct arylation of 1-methyl-7-nitro-1H-indazole has been reported, showcasing a green approach that minimizes organic solvent waste. nih.gov

Copper catalysis is also widely employed, often in cyclization reactions. A method for synthesizing indazoles involves a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure. researchgate.net Copper catalysts are also used in intramolecular N-arylation reactions to form the indazole ring. researchgate.net

Acid-Base Catalysis: Acid and base catalysis provides efficient pathways for indazole synthesis, often under mild conditions. The Davis-Beirut reaction, which can be catalyzed by either acids or bases, is an effective method for producing 2H-indazoles from o-nitrosobenzaldehydes and primary amines. nih.gov The reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization. nih.gov In other syntheses, strong acids like sulfuric acid are used to catalyze esterification reactions on the indazole core, such as the conversion of 5-nitro-1H-indazole-7-carboxylic acid to its methyl ester. Bases like potassium carbonate are frequently used in N-alkylation reactions of indazoles.

Table 4: Overview of Catalytic Methodologies in Indazole Synthesis

| Catalyst Type | Metal/Acid/Base | Reaction Example | Substrates | Reference(s) |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | "On water" direct C-H arylation | 1-Methyl-7-nitro-1H-indazole, Aryl halides | nih.gov |

| Transition Metal | Copper (Cu) | Intramolecular N-arylation | Arylhydrazones | researchgate.net |

| Transition Metal | Rhodium (Rh)/Copper(Cu) | C-H activation/annulation | Benzimidates, Nitrosobenzenes | nih.gov |

| Acid Catalysis | Acetic Acid | Davis-Beirut Reaction | o-Nitrosobenzaldehyde, Primary amines | nih.gov |

| Base Catalysis | KOH | Davis-Beirut Reaction | 2-Nitrobenzaldehyde, Alcohols | nih.gov |

This table provides a snapshot of the diverse catalytic systems employed in the synthesis of indazoles and their derivatives.

Structure Activity Relationships Sar and Molecular Design Principles for Indazole Based Systems

Rational Design of Indazole Derivatives for Tailored Molecular Interactions

The rational design of indazole derivatives is a strategic process that leverages computational tools to predict and optimize the interactions between a ligand and its biological target. longdom.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are instrumental in guiding the synthesis of novel compounds with enhanced potency and selectivity. longdom.orglongdom.org By analyzing large datasets of indazole derivatives, researchers can identify key structural features that govern their biological activity. researchgate.net

This computational-first approach streamlines the synthetic process, allowing for the targeted creation of molecules with improved efficacy. longdom.org For instance, computational studies have successfully guided the design of indazole derivatives as potent inhibitors of various kinases, including Tyrosine Threonine Kinase (TTK). longdom.orglongdom.org Molecular dynamics simulations further refine this process by assessing the stability of ligand-protein complexes, confirming the binding affinity of designed compounds within their target proteins. longdom.org This multifaceted strategy, combining synthesis with computational modeling, has proven invaluable in the quest for new therapeutic agents. longdom.orgresearchgate.net

Impact of Substitution Patterns (Methyl and Nitro Groups) on Molecular Interactions and Biological Relevance

The identity and position of substituents on the indazole core are paramount in defining the molecule's biological profile. The methyl and nitro groups, in particular, exert significant influence through steric and electronic effects, altering the compound's reactivity, selectivity, and interaction with biological targets.

Positional Effects of Methyl and Nitro Groups on Chemical Reactivity and Selectivity

The placement of methyl and nitro groups on the indazole ring has a profound impact on the molecule's chemical behavior. The nitro group, being strongly electron-withdrawing, significantly affects the electron density distribution across the aromatic system. arpgweb.com Its position influences the chemical shifts observed in NMR spectroscopy; for example, the resonance of the H-3 proton in 1-methyl-4-nitro-indazole shifts to weaker fields due to the nitro group's electron-attracting effect. arpgweb.com This effect diminishes as the nitro group moves further away from the H-3 proton, as seen in 6-nitro and 7-nitro derivatives. arpgweb.com

The position of the nitro group is also a critical determinant of biological activity. Studies on the mutagenic activity of nitroindazoles in Salmonella typhimurium revealed that a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas substitution at C4 or C7 leads to weakly or non-mutagenic compounds. nih.gov

Furthermore, the location of substituents dictates the regioselectivity of reactions like N-alkylation. The presence of a nitro group at the C-7 position of the indazole core, for example, facilitates excellent N-2 regioselectivity. beilstein-journals.org In contrast, methylation of a ring nitrogen can significantly alter biological outcomes. N-methylation of 7-nitro-1H-indazole has been shown to diminish its inhibitory effect on nitric oxide synthase (NOS) activity, suggesting that an unsubstituted N-1 proton may be important for this particular interaction. nih.gov

Influence of the Nitro Group on Electron Density and Bioreduction Potential

The potent electron-withdrawing nature of the nitro group is a key feature of nitro-substituted indazoles, substantially deactivating the ring and influencing its electronic properties. This functional group is often essential for the biological activity of these compounds, which is frequently linked to its bioreduction. uchile.cl

The mechanism of action for many nitro-containing heterocyclic drugs involves the enzymatic reduction of the nitro group within a biological system to form reactive intermediates, such as a nitro-anion radical. uchile.cl These reactive species can then interact with cellular components to exert a biological effect. Electrochemical studies have shown that trypanocidal 5-nitroindazole (B105863) derivatives can yield a nitro-anion radical through a one-electron process at physiological pH. uchile.cl This bioreduction is considered a crucial step, as demonstrated by the finding that the denitro-analogue of an active 5-nitroindazole compound was completely inactive against Trypanosoma cruzi. uchile.cl The reduction potential of nitro compounds can often be correlated with their pharmacological effects. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Indazole Derivatives

QSAR studies are a cornerstone in the rational design of indazole-based therapeutic agents, providing mathematical models that correlate a compound's structural properties with its biological activity. innovareacademics.in These analyses offer crucial insights into the chemical features that drive efficacy, guiding the synthesis of more potent molecules. longdom.org

Development and Validation of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been successfully developed and validated for various series of indazole derivatives, demonstrating robust predictive accuracy. longdom.org

2D-QSAR: These models use topological and physicochemical descriptors to predict activity. For a series of 109 indazole derivatives investigated as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using Multiple Linear Regression (MLR). longdom.orgresearchgate.net This model exhibited a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients, indicating its reliability and predictive power. longdom.orglongdom.orgresearchgate.net Similarly, a significant 2D-QSAR model for 5-substituted-1H-indazole derivatives as GSK-3β inhibitors showed a correlation coefficient (r²) of 0.8672 and a cross-validated correlation coefficient (q²) of 0.8212. innovareacademics.in

3D-QSAR: These models consider the three-dimensional arrangement of the molecule. For the same set of TTK inhibitors, a 3D-QSAR model developed using the k-Nearest Neighbour (kNN) approach revealed a high internal cross-validation coefficient (q²) of 0.9132. longdom.orglongdom.orgresearchgate.net This study highlighted that steric descriptors were crucial factors governing the anticancer activity of the indazole derivatives. longdom.orglongdom.org

These validated QSAR models provide a reliable framework for predicting the anticancer activity of new indazole derivatives and identifying the essential structural features for further development. researchgate.net

| QSAR Model Type | Target | No. of Compounds | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK | 109 | 0.9512 | 0.8998 | 0.8661 | longdom.orglongdom.orgresearchgate.net |

| 3D-QSAR (kNN) | TTK | 109 | - | 0.9132 | - | longdom.orglongdom.orgresearchgate.net |

| 2D-QSAR | GSK-3β | 42 | 0.8672 | 0.8212 | - | innovareacademics.in |

Molecular Docking and Computational Screening for Target Binding Affinity

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely employed in the design of indazole derivatives to screen for binding affinity against specific biological targets and to understand the molecular interactions that stabilize the ligand-receptor complex. longdom.orgresearchgate.net

Docking studies have provided valuable insights into the binding modes of various indazole derivatives. For instance, in the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), docking analysis of newly designed indazole scaffolds against the enzyme (PDB IDs: 4AGD and 4AG8) revealed significant binding affinities. biotech-asia.org One compound, SMO, showed the highest binding energy of -6.99 kcal/mol with the 4AGD receptor, forming multiple hydrogen bonds with key amino acid residues like Glu828, Ile856, and Lys826. biotech-asia.org Another compound, SS, exhibited a significant score of -7.39 kcal/mol against the 4AG8 receptor. researchgate.netbiotech-asia.org

In a study on antileishmanial candidates, docking of 3-chloro-6-nitro-1H-indazole derivatives into the active site of Leishmania trypanothione (B104310) reductase (TryR) demonstrated that the compounds' binding was thermodynamically favorable. nih.gov The analysis of the docked complexes revealed a network of hydrophobic and hydrophilic interactions responsible for their inhibitory activity. nih.gov Similarly, docking studies of 5-nitro-1H-indazole derivatives against MAPK1 have suggested a strong binding affinity, indicating their potential as cancer treatments. researchgate.netgrafiati.com These computational screening methods are crucial for prioritizing compounds for synthesis and biological evaluation, thus accelerating the drug discovery pipeline. nih.govresearchgate.net

| Indazole Derivative Series | Protein Target | PDB ID | Top Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Designed Indazole Scaffolds | VEGFR-2 | 4AGD | -6.99 | Glu828, Ile856, Lys826, Arg833 | researchgate.netbiotech-asia.org |

| Designed Indazole Scaffolds | VEGFR-2 | 4AG8 | -7.39 | Not Specified | researchgate.netbiotech-asia.org |

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Not Specified | Thermodynamically favorable | Not Specified | nih.gov |

| 5-nitro-1H-indazole sulfonamide | MAPK1 | Not Specified | Strong affinity | Not Specified | researchgate.netgrafiati.com |

| 5-substituted-1H-indazole derivatives | GSK-3β | Not Specified | Good interaction energy | Val135, Gln185, Arg141, Asp200 | innovareacademics.in |

| 2-(5-nitro-1-H-indazol-1-yl) acetic acid | SARS CoV-2 3CLpro | Not Specified | -5.57 | Not Specified | tandfonline.com |

Analysis of Ligand-Biomolecule Interaction Modes

The interaction of indazole-based ligands with their biological targets is governed by a variety of non-covalent forces. The indazole core itself offers multiple points for interaction. The NH group of the pyrazole (B372694) ring can act as a hydrogen bond donor, a critical interaction for anchoring ligands into the binding sites of many proteins, particularly kinases. pharmablock.com Conversely, the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor.

The nature and position of substituents on the indazole ring dictate the specificity and strength of these interactions. For instance, in the case of 5-methyl-7-nitro-1H-indazole, the 7-methyl group can participate in favorable hydrophobic or van der Waals interactions within non-polar pockets of a binding site. The 5-nitro group, being strongly electron-withdrawing and a potent hydrogen bond acceptor, can form specific hydrogen bonds or dipolar interactions that significantly enhance binding affinity.

Molecular docking studies on various indazole derivatives have provided detailed insights into these binding modes. For example, studies on 5-nitroindazolin-3-one derivatives targeting Trypanosoma cruzi nitroreductase (TcNTR) showed that the nitro group positions itself close to the reduced flavin cofactor (FMNH2), which is essential for the electron transfer required for the compound's activity. mdpi.com Similarly, research on N-substituted indazole-5-carboxamides as monoamine oxidase B (MAO-B) inhibitors revealed that the key interactions involved the indazole nitrogen atoms and the flexible carbonyl group of the carboxamide linker. optibrium.com

Table 1: Examples of Indazole Derivative-Biomolecule Interactions

| Indazole Derivative | Biomolecule Target | Key Interaction Modes |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Interactions established via the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogen (N1) of the indazole moiety. optibrium.com |

| 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Trypanosoma cruzi Nitroreductase (TcNTR) | The nitro group is positioned near the reduced flavin cofactor (FMNH2), suggesting a site for potential electron transfer. mdpi.com |

These examples underscore the versatility of the indazole scaffold. By modifying the substituents, researchers can fine-tune the ligand's electronic and steric properties to achieve desired interactions with a specific biological target. longdom.org

Scaffold Hopping and Lead Optimization Strategies Based on the Indazole Nucleus

The indazole nucleus is a highly effective tool in both lead optimization and scaffold hopping strategies, allowing medicinal chemists to develop new chemical entities with improved properties. pharmablock.com

Scaffold Hopping is a strategy used to replace a central molecular core (scaffold) with a chemically different one while retaining similar biological activity. This is often done to escape patent-protected chemical space, improve physicochemical properties, or find novel ligand-target interactions. The indazole ring is an excellent bioisosteric replacement for other aromatic systems, most notably indole (B1671886). pharmablock.com

A prominent example is the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. nih.govresearchgate.net Researchers successfully "hopped" from an established indole-based scaffold to an indazole framework. This transformation of the core structure shifted the compound's activity from being selective for MCL-1 to inhibiting both MCL-1 and BCL-2, a desirable profile for overcoming cancer drug resistance. nih.govresearchgate.net Other successful applications include the use of scaffold hopping to design potent PI3Kδ inhibitors for hepatocellular carcinoma nih.gov and to develop novel FGFR inhibitors. mdpi.com

Lead Optimization involves iteratively modifying a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The indazole scaffold provides a stable and synthetically accessible platform for such modifications.

Strategies often involve:

Substitution Analysis: Exploring different substituents at various positions on the indazole ring to probe the structure-activity relationship (SAR). For example, optimization of 5-(2-(Trifluoromethyl)phenyl)indazoles as TRPA1 antagonists showed that substituents at the 6-position of the indazole ring greatly improved in vitro activity. acs.org

Structure-Guided Design: Using X-ray crystallography or molecular modeling to understand how a lead compound binds to its target, and then designing new analogs to make more optimal interactions. This approach was used to develop potent 1H-indazole derivatives as ERK1/2 inhibitors. nih.gov

Fragment-Based Approaches: Using the indazole core as a foundational fragment and building upon it to improve affinity and selectivity. This was demonstrated in the development of GyrB inhibitors, where an indazole fragment hit was optimized into a potent lead compound. researchgate.net

Table 2: Examples of Lead Optimization Based on the Indazole Nucleus

| Biological Target | Initial Lead / Scaffold | Optimized Indazole Derivative | Improvement / Outcome |

|---|---|---|---|

| MCL-1/BCL-2 | Indole-2-carboxylic acid | N2-substituted, indazole-3-acylsulfonamide | Transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov |

| DDR2/FGFR1 Kinases | In-house library hit (indazole scaffold) | 3-substituted indazole derivative (11k) | Optimized for dual enzymatic inhibition, leading to a candidate with profound anti-tumor efficacy. nih.gov |

| Hepcidin Production | 5-substituted indazole (IC50 = 3.1 μM) | Optimized indazole analogue (IC50 = 0.17 μM) | ~18-fold improvement in inhibitory activity for treating anemia of chronic disease. nih.gov |

These strategic approaches highlight the power of the indazole nucleus in drug discovery. Its adaptable nature allows for the generation of diverse compound libraries, facilitating the identification and refinement of molecules with significant therapeutic potential.

Q & A

Q. What are the foundational synthetic routes for 5-methyl-7-nitro-1H-indazole in academic settings?

Common methods include:

- Friedel-Crafts acylation : Reacting acid chlorides (e.g., SOCl₂-derived intermediates) with aromatic substrates (e.g., chlorobenzene derivatives) to form ketones, followed by cyclization with hydrazine hydrate to close the indazole ring .

- Multi-component reactions : Using benzil, aldehydes, and ammonium acetate in ethanol under reflux, catalyzed by magnetically separable nanoparticles (e.g., Fe₃O₄@FU NPs) to enhance yield and reduce purification steps .

- Nitro group introduction : Direct nitration of pre-functionalized indazoles or reduction of nitro precursors (e.g., using hydrazine hydrate and Raney nickel) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methodologies include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) to verify molecular weight and isotopic patterns (e.g., bromine or chlorine adducts) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, resolving bond lengths, and validating nitro/methyl group orientations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Methodological strategies involve:

- Catalyst screening : Testing heterogeneous catalysts (e.g., Fe₃O₄@FU NPs) to reduce reaction times and improve recyclability .

- Solvent selection : Polar aprotic solvents (e.g., DMF) for cyclization steps, as they enhance hydrazine reactivity and intermediate solubility .

- Temperature control : Reflux conditions (e.g., 80–100°C) for nitro group reductions to minimize side products .

Q. What approaches resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Density Functional Theory (DFT) : Compare calculated chemical shifts (using software like Gaussian) with experimental NMR data to identify misassigned peaks .

- Isotopic labeling : Introduce deuterium or ¹⁵N labels to track unexpected tautomerism or dynamic effects in solution .

- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond angles and torsional constraints .

Q. How are structural ambiguities in the nitro group’s orientation addressed?

- Single-crystal X-ray diffraction : Use SHELXL to refine thermal displacement parameters and electron density maps, confirming nitro group planarity .

- Polarized microscopy : Assess crystal twinning or disorder, which may obscure nitro group positioning in diffraction data .

- Tandem MS/MS : Fragment ion analysis to distinguish positional isomers (e.g., 5-nitro vs. 7-nitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.